![molecular formula C11H14BrNO2 B233070 Ethyl 3-amino-3-(4-bromophenyl)propanoate CAS No. 146579-92-2](/img/structure/B233070.png)
Ethyl 3-amino-3-(4-bromophenyl)propanoate
Overview
Description
Ethyl 3-amino-3-(4-bromophenyl)propanoate is a chemical compound with the molecular formula C11H14BrNO2 . It is also known by its IUPAC name, ethyl 3-(4-bromophenyl)propanoate .
Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-3-(4-bromophenyl)propanoate consists of an ethyl group (C2H5) attached to a carboxyl group (COOH), which is further attached to a 3-amino-3-(4-bromophenyl) group . The InChI key for this compound is STMHGPFYLQOGJD-UHFFFAOYSA-N .Scientific Research Applications
Synthesis of Enantiomers and Derivatives: Ethyl 3-amino-3-(4-bromophenyl)propanoate is used in the synthesis of racemic compounds and their enantiomers. For instance, the synthesis of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate and its enantiomers through enantioselective N-acylation highlights its utility in producing optically active compounds (Solymár, Kanerva, & Fülöp, 2004).
Electroreductive Radical Cyclization: The compound is involved in electroreductive radical cyclization processes. For example, its use in the cyclization of ethyl 2-bromo-3-(3′,4′-methylenedioxyphenyl)-3-(propargyloxy)propanoate and similar compounds demonstrates its role in forming cyclic structures (Esteves et al., 2005).
Crystal Packing Interactions: The compound plays a role in crystallography, particularly in understanding non-covalent interactions like N⋯π and O⋯π interactions in crystal packing. This is evidenced by its use in the study of crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate (Zhang, Wu, & Zhang, 2011).
Synthesis of Pharmaceutical Intermediates: Ethyl 3-amino-3-(4-bromophenyl)propanoate is used in the synthesis of various pharmaceutical intermediates. An example is its use in the synthesis of ethyl 3-(3-aminophenyl)propanoate, a key intermediate in pharmaceutical manufacturing (Nagel, Radau, & Link, 2011).
Characterization of Polymorphic Forms: The compound is instrumental in the study of polymorphism in pharmaceutical compounds. For instance, it is used in the characterization of polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride (Vogt et al., 2013).
Antimicrobial Agent Synthesis: Ethyl 3-amino-3-(4-bromophenyl)propanoate is used in the synthesis of compounds with potential antimicrobial properties. This application is highlighted in the synthesis and characterization of substituted phenyl azetidines (Doraswamy & Ramana, 2013).
Safety and Hazards
properties
IUPAC Name |
ethyl 3-amino-3-(4-bromophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLFFTWOHGTGEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397693 | |
Record name | ethyl 3-amino-3-(4-bromophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-3-(4-bromophenyl)propanoate | |
CAS RN |
146579-92-2 | |
Record name | ethyl 3-amino-3-(4-bromophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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